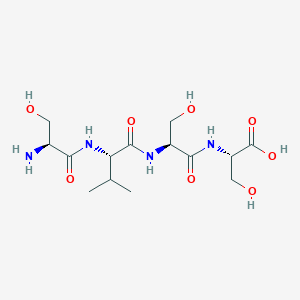

L-Seryl-L-valyl-L-seryl-L-serine

Description

Historical Context and Early Studies in Peptide Chemistry

The journey into understanding peptides began with the pioneering work of scientists in the late 19th and early 20th centuries. The groundbreaking development of solid-phase peptide synthesis by Robert Bruce Merrifield in the early 1960s revolutionized the field, making it possible to synthesize peptides of defined sequences with high efficiency and purity. This innovation paved the way for the systematic study of oligopeptides like L-Seryl-L-valyl-L-seryl-L-serine.

Early investigations into tetrapeptides were crucial for elucidating the nature of the peptide bond and understanding how the sequence of amino acids dictates the three-dimensional structure of a protein. These small peptides provided a simplified system to study complex phenomena such as hydrogen bonding and conformational preferences, which are fundamental to the biological activity of larger proteins. While specific early studies focusing exclusively on this compound are not extensively documented in readily available literature, the synthesis and study of numerous tetrapeptides during this era were instrumental in building the foundational knowledge of peptide science.

Significance as a Model Oligopeptide for Biochemical Investigations

The sequence of this compound, with its alternating polar and nonpolar residues, makes it an interesting candidate for studying the forces that drive peptide folding. The hydrophobic nature of the valine residue can promote a turn-like conformation in the peptide backbone, while the hydrophilic serine residues can interact with the surrounding aqueous environment. Understanding these interactions in a simple tetrapeptide provides insights into the more complex folding pathways of larger proteins.

Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C14H26N4O7 |

| Molecular Weight | 378.38 g/mol |

| XLogP3 | -5.7 |

| Hydrogen Bond Donor Count | 7 |

| Hydrogen Bond Acceptor Count | 8 |

Role of Constituent Amino Acids (L-Serine, L-Valine) in Peptide Architecture

The structure and function of this compound are intrinsically linked to the properties of its constituent amino acids, L-serine and L-valine.

L-Serine (Ser, S) is a polar, hydrophilic amino acid due to its hydroxyl (-OH) side chain. wikipedia.org This hydroxyl group is capable of forming hydrogen bonds, which are crucial for stabilizing secondary structures within peptides and proteins. nih.gov In the context of a peptide chain, serine residues can interact with water molecules, influencing the peptide's solubility and its conformation in an aqueous environment. The presence of multiple serine residues in this tetrapeptide suggests a propensity for interaction with polar solvents.

Properties of L-Serine

| Property | Value |

| Molecular Formula | C3H7NO3 |

| Molecular Weight | 105.09 g/mol |

| Classification | Polar, uncharged |

| Side Chain | -CH2OH |

Properties of L-Valine

| Property | Value |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| Classification | Nonpolar, aliphatic |

| Side Chain | -CH(CH3)2 |

The interplay between the hydrophilic serine residues and the hydrophobic valine residue in this compound creates a molecule with distinct regions of polarity. This amphipathic character is a key feature that researchers can exploit to study peptide self-assembly and interaction with biological membranes.

Structure

3D Structure

Properties

CAS No. |

798540-64-4 |

|---|---|

Molecular Formula |

C14H26N4O8 |

Molecular Weight |

378.38 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C14H26N4O8/c1-6(2)10(18-11(22)7(15)3-19)13(24)16-8(4-20)12(23)17-9(5-21)14(25)26/h6-10,19-21H,3-5,15H2,1-2H3,(H,16,24)(H,17,23)(H,18,22)(H,25,26)/t7-,8-,9-,10-/m0/s1 |

InChI Key |

NEFGPAXLJJSNCM-XKNYDFJKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Advanced Synthesis Methodologies of L Seryl L Valyl L Seryl L Serine

Solid-Phase Peptide Synthesis (SPPS) Strategies for Tetrapeptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains a cornerstone of peptide synthesis due to its efficiency and amenability to automation. osti.govscienceopen.comnih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble polymer support. biosynth.com

Coupling Reagents and Coupling Efficiency in Serine/Valine Rich Sequences

The formation of the amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis. bachem.com The choice of coupling reagent is critical, especially for sequences containing sterically hindered residues like valine and potentially problematic residues like serine, which can undergo side reactions.

Commonly used coupling reagents are categorized as carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. sigmaaldrich.comanaspec.com For a sequence like Ser-Val-Ser-Ser, which contains the bulky valine residue, highly efficient coupling reagents are necessary to overcome steric hindrance and ensure high coupling yields. sigmaaldrich.com

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent Class | Examples | Advantages | Considerations for Ser-Val-Ser-Ser |

|---|---|---|---|

| Carbodiimides | DCC, DIC bachem.compeptide.com | Cost-effective. bachem.com | Can lead to racemization, especially when used with additives like HOBt to suppress it. The byproduct of DCC (DCU) is insoluble, making it less suitable for SPPS. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP sigmaaldrich.compeptide.com | High reactivity, less prone to causing guanidinylation of the growing peptide chain. sigmaaldrich.com | Ideal for hindered couplings like the addition of valine. PyAOP is particularly effective for coupling N-methylated amino acids, though not directly applicable here. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU bachem.comsigmaaldrich.compeptide.com | Very efficient, fast reaction times, byproducts are soluble. bachem.com | HATU and HCTU are highly reactive and well-suited for difficult sequences. sigmaaldrich.com However, uronium reagents can lead to guanidinylation side reactions. sigmaaldrich.com |

| Oxima-based Reagents | COMU, PyOxim sigmaaldrich.comacs.org | High reactivity, comparable or superior to HATU, with improved safety profiles (non-explosive). bachem.comsigmaaldrich.com | Excellent choice for ensuring high coupling efficiency in the Ser-Val-Ser-Ser sequence. |

This table is generated based on data from multiple sources. bachem.comsigmaaldrich.compeptide.comacs.org

For the synthesis of L-Seryl-L-valyl-L-seryl-L-serine, phosphonium salts like PyBOP or highly efficient aminium salts such as HATU or HCTU would be recommended to ensure complete acylation of the sterically hindered valine residue and the subsequent serine residues.

Resin Selection and Cleavage Conditions

The choice of resin is fundamental to the success of SPPS, as it determines the C-terminal functionality of the peptide and the conditions required for its final cleavage from the solid support. biosynth.comchempep.com For the synthesis of a peptide with a C-terminal carboxylic acid, such as this compound, several resins are suitable, primarily within the context of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. chempep.com

Table 2: Suitable Resins for the Synthesis of C-terminal Acid Peptides

| Resin | Linker Type | Cleavage Conditions | Advantages and Considerations |

|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | 95% TFA chempep.combiotage.com | Commonly used for Fmoc chemistry, but the loading of the first amino acid can be prone to racemization. biotage.com |

| 2-Chlorotrityl chloride (2-CTC) Resin | Trityl | Very mild (1-3% TFA, acetic acid) biotage.comiris-biotech.de | Highly acid-sensitive, allowing for the synthesis of fully protected peptide fragments. The steric bulk of the trityl group minimizes racemization of the first amino acid. biotage.com Ideal for preventing side reactions with the serine residues. |

| PAM Resin | Phenylacetamidomethyl | More acid-stable than Wang resin. iris-biotech.de | Primarily used in Boc (tert-butyloxycarbonyl) chemistry. iris-biotech.de |

This table is compiled from information found in multiple sources. chempep.combiotage.comiris-biotech.de

For this compound, the 2-Chlorotrityl resin is an excellent choice as it allows for mild cleavage conditions, which is beneficial for the multiple serine residues, and minimizes the risk of racemization for the C-terminal serine. biotage.comiris-biotech.de

The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is typically achieved using a cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and scavengers to protect sensitive residues from reactive cationic species generated during the process. sigmaaldrich.com For a peptide containing three serine residues, appropriate scavengers are crucial to prevent side reactions.

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant for many applications, solution-phase peptide synthesis (SPPS) offers advantages for large-scale production and for complex peptides where purification can be challenging. nih.govnih.gov This classical approach involves the coupling of amino acids or peptide fragments in a suitable solvent, followed by purification of the intermediate product at each step. nih.gov

Fragment Condensation Techniques

For a tetrapeptide like this compound, a fragment condensation strategy can be employed. This involves the synthesis of smaller peptide fragments, which are then coupled together. For instance, the dipeptides L-Seryl-L-valine and L-Seryl-L-serine could be synthesized separately and then coupled to form the final tetrapeptide. This approach can improve solubility and ease of purification of intermediates. nih.gov The key challenge in fragment condensation is to minimize racemization at the C-terminal residue of the activated peptide fragment. researchgate.net The use of coupling reagents known to suppress racemization, such as those that form active esters with HOBt or its derivatives, is critical. sigmaaldrich.com

Protection and Deprotection Strategies for Hydroxyl and Amide Functionalities

The side chain hydroxyl groups of the three serine residues in this compound must be protected to prevent unwanted side reactions during coupling steps. ias.ac.increative-peptides.com The choice of protecting group is dictated by its stability under the conditions used for the removal of the α-amino protecting group (e.g., piperidine (B6355638) for Fmoc, TFA for Boc) and its facile removal during the final deprotection step. creative-peptides.comiris-biotech.de

Table 3: Common Protecting Groups for the Hydroxyl Group of Serine

| Protecting Group | Abbreviation | Stability | Removal Conditions |

|---|---|---|---|

| tert-Butyl ether | tBu | Stable to bases (e.g., piperidine). iris-biotech.de | Cleaved by strong acids (e.g., TFA). iris-biotech.de |

| Trityl ether | Trt | Acid-labile. creative-peptides.com | Removed by mild acid treatment. creative-peptides.com |

| Benzyl (B1604629) ether | Bzl | Stable to mild acid and base. | Removed by catalytic hydrogenation or strong acid. rsc.org |

| Propargyloxycarbonyl | Poc | Stable to acidic and basic conditions used in peptide synthesis. ias.ac.in | Removed by tetrathiomolybdate (B108656) under neutral conditions. ias.ac.in |

| Silyl (B83357) ethers | e.g., TBDMS | Stability varies with the specific silyl group. | Cleaved by fluoride (B91410) ions or acidic conditions. rsc.org |

This table is based on information from various sources. ias.ac.increative-peptides.comiris-biotech.dersc.orgrsc.org

In an Fmoc-based strategy for this compound, the tert-butyl (tBu) group is the most common and compatible choice for protecting the serine hydroxyl groups, as it is stable to the piperidine used for Fmoc removal and is cleaved simultaneously with the final peptide cleavage from the resin by TFA. iris-biotech.de

Enzymatic Synthesis and Biocatalysis for Oligopeptide Production

Enzymatic peptide synthesis has emerged as a green and highly specific alternative to traditional chemical methods. rpi.edunih.gov This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds, often in aqueous environments and under mild conditions. rpi.edursc.org

The chemo-enzymatic synthesis of oligopeptides can proceed through either a thermodynamically or kinetically controlled process. nih.gov In the kinetically controlled approach, acyl donor esters are used, and the enzyme catalyzes the aminolysis of the ester by the amino component. This method is generally faster and less prone to side reactions. nih.gov

For the synthesis of this compound, a stepwise enzymatic approach could be envisioned using a protease with appropriate specificity. For example, enzymes like chymopapain or subtilisin have been used for the synthesis of di-, tri-, and tetrapeptides. acs.orgresearchgate.net A "substrate mimetic" strategy, where the enzyme's specificity is directed by a synthetic leaving group rather than the amino acid side chain, could also be employed to couple non-specific amino acid residues. nih.gov

The advantages of biocatalysis include high stereospecificity, which eliminates the risk of racemization, and the avoidance of toxic reagents and solvents, contributing to a more sustainable process. rsc.orgappliedcatalysts.com However, challenges such as enzyme stability, substrate specificity, and the potential for product hydrolysis need to be carefully managed. researchgate.net The development of robust biocatalysts through protein engineering continues to expand the applicability of this methodology for the production of complex oligopeptides. nih.govacs.orgnih.gov

Enzyme Selection and Reaction Optimization

Enzymatic peptide synthesis offers significant advantages over traditional chemical methods, including mild reaction conditions, high stereospecificity which prevents racemization, and high regioselectivity that allows for the use of minimally protected substrates. internationalscholarsjournals.comnih.gov The success of this approach hinges on the careful selection of an appropriate enzyme and the meticulous optimization of reaction parameters.

For the synthesis of this compound, the formation of peptide bonds between serine and valine residues is critical. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under kinetically controlled conditions. nih.gov The choice of enzyme is often guided by its substrate specificity. Serine proteases like chymotrypsin (B1334515) and trypsin, or cysteine proteases such as papain, are frequently employed. internationalscholarsjournals.compnas.org For instance, chymotrypsin shows a preference for aromatic amino acids, but can be adapted for other substrates. internationalscholarsjournals.com Non-ribosomal peptide synthetases (NRPSs) are another class of enzymes capable of activating specific amino acids, including serine and valine, and catalyzing peptide bond formation. researchgate.netnih.gov

Once a candidate enzyme is selected, optimizing the reaction conditions is paramount to shift the thermodynamic equilibrium from hydrolysis towards synthesis. nih.govnih.gov Key factors that are systematically studied and optimized include:

pH: The pH of the reaction medium is a critical variable. It influences the ionization state of the amino and carboxyl groups of the substrates and the active site residues of the enzyme. nih.govnih.gov A relatively high pH is often favored to ensure the amino group of the nucleophile is deprotonated, which is necessary for the nucleophilic attack. nih.gov However, excessively high pH can promote the hydrolysis of the ester substrate used in kinetically controlled synthesis. nih.gov

Temperature: The optimal temperature for protease-catalyzed synthesis typically falls in a range that balances enzyme activity and stability, often around 40°C. nih.gov

Substrate Concentration and Ratio: A high concentration of the nucleophile (the amino component) is used to favor the aminolysis reaction over the hydrolysis of the acyl-enzyme intermediate. nih.gov

Solvent System: The use of organic cosolvents or operating in frozen aqueous solutions can reduce the water activity, thereby suppressing the competing hydrolysis reaction and increasing the peptide yield. nih.gov However, organic solvents can also negatively impact enzyme stability. nih.gov

Table 1: Key Parameters for Optimization in Enzymatic Peptide Synthesis

| Parameter | Influence on Synthesis | Typical Optimized Range/Condition | Rationale |

|---|---|---|---|

| Enzyme | Catalyzes peptide bond formation; determines specificity. | Serine proteases (e.g., Trypsin, Chymotrypsin), Cysteine proteases (e.g., Papain), Engineered ligases (e.g., Omniligase). internationalscholarsjournals.comrsc.org | Specificity for the C-terminal amino acid of the acyl donor and stereoselectivity are crucial for correct bond formation. |

| pH | Affects ionization of substrates and enzyme active site. nih.gov | 7.5 - 9.0 nih.govrsc.org | Optimizes the nucleophilicity of the incoming amino group while managing the risk of substrate and acyl-enzyme hydrolysis. |

| Temperature | Influences reaction rate and enzyme stability. nih.gov | ~37-40°C nih.govrsc.org | Balances the need for sufficient kinetic energy for the reaction with the risk of enzyme denaturation at higher temperatures. |

| Solvent | Modulates water activity to suppress hydrolysis. nih.gov | Aqueous buffer with organic cosolvents (e.g., 10% MeCN) or frozen aqueous media. nih.govrsc.org | Reducing the effective concentration of water shifts the kinetic equilibrium toward synthesis over hydrolysis of the enzyme-acyl intermediate. |

| Substrate Ratio | Drives the reaction toward aminolysis over hydrolysis. nih.gov | Excess of the nucleophile (amino component). nih.gov | According to Le Chatelier's principle, a higher concentration of the amine nucleophile favors the forward (synthesis) reaction. |

Chemo-Enzymatic Synthesis Hybrid Methodologies

Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful strategy that synergistically combines the strengths of chemical and enzymatic methods. internationalscholarsjournals.cominternationalscholarsjournals.org This hybrid approach typically involves the chemical synthesis of peptide fragments, which are then joined together (ligated) using an enzyme. qyaobio.comresearchgate.net This strategy is particularly advantageous for producing longer peptides, as it circumvents the cumulative yield losses and purification challenges associated with purely stepwise chemical synthesis. qyaobio.com

A plausible chemo-enzymatic route to this compound could involve the following steps:

Fragment Synthesis: The constituent dipeptides, L-Seryl-L-valine (Ser-Val) and L-Seryl-L-serine (Ser-Ser), would be synthesized using automated solid-phase peptide synthesis (SPPS). rsc.orgcreative-peptides.com SPPS allows for the precise control of the amino acid sequence and is highly efficient for creating smaller peptide fragments. creative-peptides.com One fragment would be synthesized with a C-terminal amine, while the other would be synthesized as a C-terminal ester (e.g., a carboxamidomethyl or CAM ester) to serve as the acyl donor for the enzyme. rsc.orgyoutube.com

Enzymatic Ligation: The two purified fragments are then joined in a solution-phase reaction catalyzed by a peptide ligase. youtube.com An engineered enzyme, such as omniligase-1 (a derivative of subtilisin BPN'), could be used for this purpose due to its broad substrate specificity. rsc.org The enzyme catalyzes the formation of a peptide bond between the C-terminal ester of the first fragment and the N-terminal amine of the second fragment.

Purification: The final tetrapeptide is then purified from the reaction mixture.

The key advantages of this hybrid methodology include the mild, racemization-free conditions of the enzymatic ligation step and the efficiency of SPPS for fragment preparation. nih.govqyaobio.com This approach has been successfully scaled for the industrial manufacture of therapeutic peptides, demonstrating its robustness and economic viability. rsc.org

Purification and Isolation Techniques for Synthetic Oligopeptides

Following synthesis, the crude product is a mixture containing the target oligopeptide, truncated or deletion sequences, byproducts from protecting group cleavage, and residual reagents. springernature.comnih.gov Therefore, robust purification techniques are essential to isolate this compound to a high degree of purity. The most common and effective methods rely on chromatography. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used and powerful technique for the purification of synthetic peptides. springernature.comgilson.com Separation is based on the hydrophobicity of the molecules. The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., silica (B1680970) modified with C18 alkyl chains). Elution is achieved using a gradient of an increasing concentration of an organic solvent (like acetonitrile) in a polar mobile phase (typically water). peptide.com More hydrophobic peptides are retained longer on the column than more hydrophilic ones. gilson.com Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. peptide.com

Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge at a given pH. waters.comnih.gov The peptide mixture is passed through a column containing a charged stationary phase (resin). Cation-exchange chromatography uses a negatively charged resin to bind positively charged peptides, while anion-exchange chromatography uses a positively charged resin to bind negatively charged peptides. waters.com The bound peptides are then eluted by increasing the salt concentration or changing the pH of the mobile phase. gilson.com IEX is highly complementary to RP-HPLC and is often used as an orthogonal purification step to achieve very high purity. nih.govbio-works.com For example, a crude peptide can first be purified by IEX to remove many impurities, followed by a final "polishing" step using RP-HPLC. bio-works.comdownstreamcolumn.com

Affinity Chromatography: This technique is based on specific binding interactions. gilson.com While less common for standard oligopeptides, it can be employed if the peptide is synthesized with a specific affinity tag (like a poly-histidine tag), allowing it to be captured on a column with a corresponding immobilized ligand. gilson.com

Flash Chromatography: For larger scale purifications, reversed-phase flash chromatography can be used as an initial clean-up step. biotage.com It uses stationary phases with larger particle sizes than HPLC, which allows for higher loading capacity and faster processing, albeit with lower resolution. biotage.com This can be an effective way to enrich the target peptide before a final polishing step with preparative HPLC. biotage.com

After chromatographic separation, the fractions containing the pure peptide are combined and the solvent is removed, typically by lyophilization (freeze-drying), to yield the final product as a stable powder. peptide.com

Table 2: Comparison of Primary Purification Techniques for Oligopeptides

| Technique | Principle of Separation | Primary Application | Advantages | Disadvantages |

|---|---|---|---|---|

| RP-HPLC | Hydrophobicity. gilson.com | High-resolution purification and final polishing. springernature.com | High resolving power, ideal for separating closely related impurities (e.g., deletion sequences). gilson.com | Limited loading capacity, expensive columns and solvents, high pressure. bio-works.combiotage.com |

| Ion-Exchange (IEX) | Net molecular charge. waters.com | Initial capture/purification step, orthogonal to RP-HPLC. nih.govdownstreamcolumn.com | High capacity, robust resins, effective for removing impurities with different charge states. nih.govbio-works.com | Incompatible with mass spectrometry detection due to non-volatile salts; lower resolution for structurally similar, same-charge peptides. gilson.com |

| Flash Chromatography | Hydrophobicity. biotage.com | Rapid, large-scale crude purification. biotage.com | High loading capacity, fast, lower solvent consumption and cost compared to prep-HPLC. biotage.com | Lower resolution than HPLC due to larger stationary phase particles. biotage.com |

| Affinity Chromatography | Specific molecular binding. gilson.com | Purification of tagged peptides. gilson.comnih.gov | Very high selectivity, can achieve significant purification in a single step. gilson.com | Requires the peptide to be synthesized with a specific tag; can be costly. |

Structural Characterization and Conformational Analysis of L Seryl L Valyl L Seryl L Serine

Spectroscopic Techniques for Elucidating Secondary Structure

Spectroscopy is an indispensable tool for investigating the conformational landscape of peptides. By probing the interactions of molecules with electromagnetic radiation, these techniques can reveal detailed information about the peptide backbone and side-chain arrangements, providing insights into predominant secondary structures such as helices, sheets, turns, and random coils.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR), Raman, and Vibrational Circular Dichroism (VCD) spectroscopy, is highly sensitive to the secondary structure of peptides. These methods probe the vibrational modes of the peptide backbone, particularly the amide groups.

FTIR Spectroscopy: The amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is the most informative IR band for secondary structure analysis. leibniz-fli.delew.ro The precise frequency of the amide I peak is determined by the hydrogen-bonding pattern and the geometry of the peptide backbone. leibniz-fli.de Different secondary structures give rise to characteristic amide I frequencies. For a flexible tetrapeptide like SVSS, which is likely to adopt turn-like structures or random coils in solution, these bands can be broad. Mathematical techniques such as deconvolution and second-derivative analysis are often used to resolve overlapping component bands. thermofisher.comuwec.edu

Illustrative FTIR Amide I Band Assignments for Peptide Secondary Structures Since specific experimental data for L-Seryl-L-valyl-L-seryl-L-serine is not available in the literature, this table provides typical frequency ranges for common secondary structures observed in peptides.

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 (low frequency), 1680-1700 (high frequency) |

| β-Turn | 1660–1685 |

| Random Coil | 1640–1650 |

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It is particularly powerful for studying the solution-state structure of small, flexible peptides. rsc.org The VCD spectrum, especially in the amide I region, provides a sensitive fingerprint of the peptide's secondary structure and chirality. For short peptides, VCD analysis can distinguish between different types of turns and helical conformations. rsc.org The presence of the serine side-chain hydroxyl group can introduce complexity, as it competes for hydrogen bonding, and its interactions can significantly influence the resulting VCD spectrum. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution. A combination of NMR experiments can provide information on through-bond connectivity and through-space proximities.

Key NMR parameters used in conformational analysis include:

Chemical Shifts (δ): The chemical shifts of backbone protons (Hα, HN) are sensitive to the local electronic environment and thus to the secondary structure. Deviations from "random coil" chemical shifts can indicate the presence of ordered structures.

³J-Coupling Constants: The through-bond scalar coupling between the amide proton (HN) and the alpha-proton (Hα), denoted as ³J(HN,Hα), is related to the backbone torsion angle phi (φ) through the Karplus equation. ubc.caorganicchemistrydata.org Measuring these coupling constants provides crucial constraints on the possible values of φ.

Illustrative NMR Parameters for a Tetrapeptide in a Turn-like Conformation This table presents representative NMR data that would be expected for a tetrapeptide like SVSS adopting a specific conformation in solution. The values are based on typical observations for peptides and are for illustrative purposes.

| Residue | Hα Chemical Shift (ppm) | HN Chemical Shift (ppm) | ³J(HN,Hα) (Hz) | Key NOEs |

| Ser1 | 4.55 | 8.50 | 7.5 | HN(Val2)-Hα(Ser1) |

| Val2 | 4.20 | 8.21 | 8.5 | HN(Ser3)-Hα(Val2) |

| Ser3 | 4.60 | 8.05 | 6.0 | HN(Ser4)-Hα(Ser3) |

| Ser4 | 4.50 | 7.90 | 7.0 | HN(Ser3)-HN(Ser4) |

Computational and Theoretical Modeling of Peptide Conformation

Computational methods are vital for interpreting experimental data and exploring the conformational possibilities of a peptide. These techniques can model the peptide's behavior at an atomic level, providing a dynamic view of its structure and energetics.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For the SVSS peptide, an MD simulation would involve placing a starting conformation of the peptide in a simulated solvent environment and calculating the forces on each atom to model its motion. nih.gov

These simulations can:

Explore Conformational Space: By running the simulation for a sufficient length of time (nanoseconds to microseconds), the peptide can explore a wide range of possible conformations.

Identify Stable Structures: Analysis of the simulation trajectory can reveal the most frequently visited and, therefore, most stable conformations.

Analyze Dynamics: MD provides a view of the peptide's flexibility and the transitions between different conformational states.

The results of MD simulations are often visualized as an energy landscape , where the potential energy of the system is plotted against conformational coordinates. nih.gov The landscape reveals basins of low energy, which correspond to the peptide's stable and metastable folded states, and the barriers between them.

Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and energy of a molecule. researchgate.net These methods are used to calculate the relative energies of different peptide conformations by systematically varying the backbone dihedral angles phi (φ) and psi (ψ).

The results of these calculations are often presented as a Ramachandran plot , which is a two-dimensional plot of the φ and ψ angles. proteopedia.orgwikipedia.orgyoutube.com The plot shows which combinations of angles are energetically favorable and which are disallowed due to steric clashes. proteopedia.orgwikipedia.org For a peptide containing serine and valine, the Ramachandran plot would show the preferred conformational regions for each residue. Valine, being a β-branched amino acid, has a more restricted allowed region compared to serine. researchgate.net

Representative Low-Energy (φ, ψ) Conformations for Serine and Valine This table shows typical low-energy backbone torsion angles for Serine and Valine residues found in common secondary structures, as would be predicted by quantum chemical calculations.

| Residue | Conformation | φ (phi) Angle (°) | ψ (psi) Angle (°) |

| Valine | β-Sheet | -140 | +135 |

| Valine | α-Helix | -65 | -40 |

| Serine | β-Sheet | -130 | +140 |

| Serine | α-Helix | -60 | -45 |

| Serine | Turn (i+2) | +70 | +30 |

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

The three-dimensional structure of Ser-Val-Ser-Ser is stabilized by a network of non-covalent intramolecular interactions, with hydrogen bonds being particularly crucial. The three serine residues offer both hydrogen bond donors (amide N-H, side-chain O-H) and acceptors (carbonyl C=O, side-chain O-H).

The hydroxyl group of the serine side chain plays a significant role in defining the peptide's conformation. It can form hydrogen bonds with:

Backbone Carbonyl Groups: A serine hydroxyl group can form a hydrogen bond with a backbone carbonyl oxygen from a preceding residue (e.g., at position i-3 or i-4). nih.gov This interaction is common in transmembrane helices and can be significantly stronger than canonical backbone-backbone hydrogen bonds. nih.gov

Backbone Amide Groups: The serine side chain can also interact with neighboring backbone amide protons.

Other Serine Side Chains: Interactions between the side chains of adjacent serine residues can also occur.

These hydrogen bonding patterns are critical for stabilizing specific secondary structures, particularly β-turns. A β-turn is a compact structure where the peptide chain reverses its direction, often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. The presence of multiple serine residues in SVSS provides numerous opportunities for such side-chain-to-backbone hydrogen bonds, which could favor the formation of stable turn-like structures. nih.gov In membrane environments, repeating serine residues can form "serine zippers," where interhelical hydrogen bonds stabilize the protein structure. uic.edu

Influence of Amino Acid Sequence on Tetrapeptide Structural Propensities

The three-dimensional structure of a peptide is fundamentally dictated by its primary amino acid sequence. Even minor alterations, such as the substitution or reordering of a single amino acid within a short peptide, can lead to significant changes in its conformational preferences, secondary structure, and macroscopic properties. acs.orgnih.gov In tetrapeptides, the sequence of the four amino acid residues governs the propensity to form defined secondary structures, such as β-turns or γ-turns, versus adopting a more flexible, disordered conformation in solution. researchgate.netnih.govrsc.org The specific arrangement of residues with varying properties—such as hydrophobicity, side-chain bulk, and hydrogen-bonding capability—is the primary determinant of the peptide's structural landscape.

For the tetrapeptide this compound, the sequence consists of three hydrophilic serine (Ser) residues and one hydrophobic, β-branched valine (Val) residue. The interplay between these residues significantly influences the peptide's structural tendencies.

Properties of Constituent Amino Acids:

| Amino Acid | Abbreviation | Side Chain Characteristics | Typical Structural Propensity |

| L-Serine | Ser / S | Polar, hydrophilic, contains a hydroxyl group capable of hydrogen bonding | Medium tendency toward β-turns nih.gov |

| L-Valine | Val / V | Nonpolar, hydrophobic, aliphatic, branched at the β-carbon | High propensity for β-sheet formation; can disrupt certain turn types nih.govnih.govacs.org |

The presence of three serine residues suggests that hydrogen bonding, both intramolecular and with a solvent like water, plays a crucial role in its conformational state. The single valine residue introduces a hydrophobic element and significant steric constraints due to its branched side chain.

Analysis of Structural Propensities:

The sequence Ser-Val-Ser-Ser is unlikely to form stable, extended secondary structures like α-helices or β-sheets, which typically require longer peptide chains. Instead, the dominant structural motifs for tetrapeptides are reverse turns, particularly the β-turn. nih.govias.ac.in A β-turn is a region where the peptide chain reverses its direction, a structure stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). nih.gov

The suitability of an amino acid for a specific position within a β-turn (i, i+1, i+2, i+3) varies. The conformational preferences of the central residues (i+1 and i+2) are particularly critical in defining the type of β-turn.

Positional Preferences in β-Turns:

| Turn Position | Residue in Ser-Val-Ser-Ser | Analysis of Propensity |

| i | L-Serine | Serine is moderately favored at this position. |

| i+1 | L-Valine | Valine is often found at the i+1 position of β-turns. |

| i+2 | L-Serine | Serine is well-tolerated at the i+2 position. |

| i+3 | L-Serine | The properties of the i+3 residue are less conformationally restrictive. |

While the sequence appears capable of forming a β-turn, the presence of L-Valine introduces a critical consideration. Research has shown that amino acids with branching at the β-carbon of the side chain, such as valine, can destabilize or disrupt β-turn conformations when placed at the i+2 position. nih.govacs.org In the case of this compound, valine is located at the i+1 position, where it is more compatible with a turn structure. However, the specific interplay with the adjacent serine residues would ultimately determine the stability of such a turn.

Studies on isomeric tetrapeptides have demonstrated that the arrangement of hydrophobic and hydrophilic residues is crucial. For instance, sequences with alternating hydrophobic and hydrophilic amino acids tend to self-assemble into different nanostructures (e.g., flat ribbons) compared to non-alternating sequences, which may form cylindrical fibers. acs.orgnih.gov The Ser-Val-Ser-Ser sequence does not have an alternating pattern, which may influence its intermolecular interactions and propensity for self-assembly.

Given that short, unconstrained peptides in aqueous solution often exist as a dynamic ensemble of conformations rather than a single, rigid structure, it is probable that this compound does not adopt a single, stable β-turn. researchgate.netnih.gov Instead, it likely explores a range of conformations, including various turn-like structures and more extended, random coil states. The final conformational population would be a weighted average of these states, influenced by solvent conditions and temperature. nih.gov

Biochemical Interactions and Mechanistic Investigations of L Seryl L Valyl L Seryl L Serine

Interactions with Enzyme Systems and Substrate Specificity

Detailed studies on how L-Seryl-L-valyl-L-seryl-L-serine interacts with specific enzyme systems are not available in the current body of scientific literature. Research in this area would be necessary to understand its potential role as a substrate or inhibitor.

Serine proteases are a class of enzymes that cleave peptide bonds in proteins, with serine serving as the key nucleophilic amino acid at the active site. wikipedia.org These enzymes are involved in a multitude of physiological processes and are classified based on their substrate specificity, such as trypsin-like, chymotrypsin-like, or elastase-like. wikipedia.org The catalytic mechanism of serine proteases involves a catalytic triad (B1167595) of three amino acids: histidine, serine, and aspartate. wikipedia.orgyoutube.com For a peptide like this compound to act as a substrate, it would need to bind to the enzyme's active site in a specific orientation that allows the serine residue of the enzyme to attack a peptide bond within the tetrapeptide. wikipedia.org Without experimental data, it is impossible to confirm if this peptide serves as a substrate for any known serine protease.

Kinetic studies are essential to determine the efficiency of an enzyme's catalytic activity, often defined by the constants kcat (the turnover number) and KM (the Michaelis constant). diva-portal.org Such studies would involve measuring the rate of hydrolysis of this compound by a specific protease. Transient kinetic analysis can provide deeper insights into the mechanism, including the effects of inhibitors on substrate binding and conformational changes within the enzyme. nih.govnih.gov For instance, studies on other substrates have shown how inhibitors can affect dissociation constants and the rates of formation of enzyme-substrate complexes. nih.gov However, no kinetic data for the hydrolysis or ligation of this compound has been published.

Receptor Binding and Ligand-Peptide Interactions

There is no information available regarding the binding of this compound to any physiological receptors. Research on its constituent amino acid, L-serine, has shown interactions with receptors and transporters, but this cannot be extrapolated to the tetrapeptide. nih.govnih.gov

Identifying the binding sites and determining the binding affinity of a peptide to a receptor are crucial first steps in understanding its biological function. This typically involves techniques such as radioligand binding assays or surface plasmon resonance. For example, studies on D-serine, an isomer of L-serine, have identified its binding to the GluN1 subunit of the NMDA receptor and characterized its binding affinity. elifesciences.org Similar experimental approaches would be required to identify potential binding partners and affinities for this compound.

The binding of a ligand to a receptor often induces conformational changes in both molecules, which is fundamental to signal transduction. Studies on other ligand-receptor pairs have used techniques like circular dichroism and molecular dynamics simulations to observe these changes. nih.govelifesciences.org For example, the binding of D-serine to the NMDA receptor's ligand-binding domain stabilizes a more closed conformation. elifesciences.org The conformational dynamics of this compound upon any potential receptor interaction remain uninvestigated.

Modulation of Biological Pathways in in vitro Systems

Given the lack of data on its interactions with enzymes or receptors, there are no published studies on the ability of this compound to modulate biological pathways in in vitro systems. Research on L-serine has demonstrated its involvement in various cellular processes, including cell proliferation and the regulation of inflammatory responses. nih.govnih.govdrugbank.com For instance, L-serine has been shown to reduce the production of pro-inflammatory cytokines and suppress microglial activation. nih.govresearchgate.net It also plays a role in complex metabolic networks and can influence signaling pathways like the NF-κB pathway. nih.gov However, whether the tetrapeptide this compound possesses any of these activities is currently unknown and requires direct experimental evidence.

Exploration in Cell-Free Transcription/Translation Systems

There is no available research documenting the use or effects of this compound in cell-free transcription/translation systems. These systems are powerful tools for studying protein synthesis and the effects of specific molecules on this process. researchgate.netnih.govwikipedia.org However, no studies have been published that investigate the role or impact of this particular tetrapeptide in such assays.

Investigation within Reconstituted Biochemical Cascades

Similarly, a review of the literature found no instances where this compound was investigated within reconstituted biochemical cascades. Biochemical cascades are fundamental to cellular signaling and metabolism, and their in vitro reconstruction allows for detailed mechanistic studies. nih.gov The absence of any mention of this compound in this context suggests that its role in specific signaling or metabolic pathways has not been a subject of published research.

Role as a Building Block in Larger Biologically Active Peptide Motifs

No identified biologically active peptides or proteins in the surveyed literature contain the specific sequence motif this compound. While numerous bioactive peptides have been isolated and characterized from various natural sources or synthesized for therapeutic purposes, this particular amino acid sequence does not appear in the available data for such molecules. nih.govmdpi.comresearchgate.netnih.gov The individual amino acids, L-serine and L-valine, are common components of many biologically important peptides and proteins, but their specific arrangement as Ser-Val-Ser-Ser within a known active motif could not be confirmed.

Advanced Research Applications and Methodological Development Utilizing L Seryl L Valyl L Serine

Development of Peptide Synthesis Methodologies

The chemical synthesis of peptides, particularly those containing "difficult" sequences, is a continuous area of methods development. Peptides rich in serine can be challenging due to the reactivity of the hydroxyl side chain, while bulky residues like valine can hinder coupling efficiency. Therefore, a sequence such as L-Seryl-L-valyl-L-seryl-L-serine can serve as a valuable tool for assessing and refining synthetic protocols.

As a Benchmark for New Protecting Groups or Coupling Reagents

The efficiency of peptide synthesis hinges on the performance of protecting groups and coupling reagents. New reagents are often tested against challenging peptide sequences to demonstrate their utility. The synthesis of this compound could be used to evaluate new hydroxyl-protecting groups for serine, aiming to minimize side reactions like acylation or dehydration. For instance, the use of a benzyl (B1604629) ether protecting group for the serine side chain is a common strategy. peptide.com Similarly, the sterically hindered nature of valine makes the peptide bond formation between serine and valine a key step to assess the potency of novel coupling reagents designed to overcome such steric challenges.

Below is an illustrative table showing how the synthesis of this tetrapeptide could be used to compare different coupling reagents. The data is hypothetical and for demonstration purposes.

Validation of Automated Peptide Synthesizers

Automated peptide synthesizers have become indispensable tools in research, enabling the rapid production of peptides. nih.govnih.gov The validation of these instruments requires the synthesis of standard peptides to ensure the reliability and reproducibility of the system. researchgate.netbiorxiv.org A peptide like this compound, with its mix of polar and hydrophobic residues, can be a useful sequence for this purpose. Successful, high-purity synthesis would confirm the synthesizer's ability to handle potentially difficult couplings and deprotection steps, ensuring efficient fluid handling and reaction times. nih.govresearchgate.net The synthesis of a known peptide allows for comparison of the product's purity and yield against a standard, thereby validating the instrument's performance. researchgate.net

Contributions to Understanding Protein Folding and Assembly

The process by which a polypeptide chain folds into its functional three-dimensional structure is a fundamental question in biology. Short peptide fragments can play a crucial role in initiating or nucleating these folding events.

Studies on the Role of Short Peptides in Nucleating Protein Structures

Short peptide sequences within a larger protein can act as initiation sites for the formation of secondary structures like alpha-helices or beta-sheets. The this compound sequence, containing both a beta-sheet-promoting residue (valine) and polar residues (serine) capable of forming hydrogen bonds, could be studied for its propensity to form stable structural motifs. Research in this area would involve synthesizing the peptide and analyzing its structure in solution using techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy to determine if it autonomously adopts a defined conformation, such as a beta-turn or a nascent helix, which could then act as a nucleus for further protein folding.

Design of Mimetic Systems for Enzyme Active Sites

The active sites of enzymes are often composed of a specific arrangement of amino acid residues that work in concert to catalyze a chemical reaction. Researchers aim to create smaller, synthetic peptides that can mimic the function of these active sites.

Bioengineering Applications for Peptide-Based Materials

The field of bioengineering increasingly utilizes peptides as building blocks for functional materials due to their biocompatibility, biodegradability, and the precision with which their properties can be controlled through sequence-specific design. Self-assembling peptides, in particular, are at the forefront of this research, as they can spontaneously form well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels under specific environmental conditions like changes in pH or ionic strength. These materials are being explored for a wide range of applications, including tissue engineering, regenerative medicine, and drug delivery. nih.govwikipedia.org

The ability to tailor the amino acid sequence allows for the incorporation of specific bioactive motifs, such as cell adhesion ligands or enzyme cleavage sites, directly into the material's structure. This endows the resulting scaffolds with the ability to actively signal to cells and direct their behavior, a crucial aspect of creating functional artificial tissues.

The design of scaffolds for synthetic biomolecules is a critical area of research in tissue engineering, aiming to create three-dimensional environments that support cell growth, proliferation, and differentiation. This compound, while not extensively studied experimentally, possesses key characteristics that make it a prototypical peptide for scaffold design. The alternating sequence of the hydrophilic amino acid L-serine and the hydrophobic amino acid L-valine is a well-established motif for promoting the formation of β-sheet structures. wikipedia.orgnih.gov These β-sheets can then further assemble into nanofibers, which entangle to form a hydrogel scaffold. mdpi.comcornell.edu

The hydrophobic valine residues would likely drive the initial association of the peptides to minimize their contact with water, while the hydrophilic serine residues, with their hydroxyl groups, would be exposed to the aqueous environment, promoting hydration of the scaffold. nih.gov The intermolecular hydrogen bonding between the peptide backbones within the β-sheets provides the necessary stability to the nanofibrous network. wikipedia.org The resulting hydrogel would have a high water content, similar to natural soft tissues, and a porous structure that allows for the diffusion of nutrients and cellular waste products. nih.gov

Furthermore, the serine residues on the surface of the nanofibers offer sites for chemical modification. The hydroxyl groups can be functionalized with a variety of molecules, such as growth factors or cell-adhesion peptides (e.g., RGD sequences), to enhance the bioactivity of the scaffold and tailor it for specific cell types and tissue applications. mdpi.com

The mechanical properties of such a peptide-based scaffold, including its stiffness, can be tuned by several factors. These include the concentration of the peptide, the pH and ionic strength of the surrounding medium, and the introduction of cross-linking agents. For instance, increasing the peptide concentration would lead to a denser fibrillar network and a stiffer hydrogel. The ability to control these properties is crucial for mimicking the mechanical environment of different tissues in the body, which can range from soft brain tissue to stiffer cartilage. nih.govmdpi.com

While direct experimental data for this compound is limited, the principles of self-assembly observed in analogous short, amphiphilic peptides provide a strong basis for predicting its behavior and potential as a biomaterial scaffold. The table below presents data for representative self-assembling peptides that share structural motifs with this compound, illustrating the range of properties that can be achieved with this class of biomaterials.

| Peptide Sequence | Self-Assembled Structure | Method of Induction | Application/Finding |

| Ac-(AEAEAKAK)₂-NH₂ (EAK16) | β-sheet nanofibers, hydrogel | Spontaneous in water | Forms a stable β-sheet structure under a wide range of pH and temperature, demonstrating the stability of ionic self-complementary peptides. nih.gov |

| Ac-QQRFEWEFEQQ-NH₂ (P₁₁-4) | β-sheet nanofibers, hydrogel | pH change | Forms a self-supporting hydrogel under physiological conditions, demonstrating excellent cytocompatibility with primary human dermal fibroblasts. |

| Ac-D-Phe-D-Phe-D-Phe-Gly-D-Lys | β-sheet nanofibers, hydrogel | Spontaneous in buffer | Forms a protease-resistant hydrogel suitable for 3D cell culture. nih.gov |

| Boc-GAII-OMe | Antiparallel β-sheet | Crystallization | Demonstrates that short peptides with aliphatic amino acids can form β-sheet structures, mimicking aspects of amyloid peptides. nih.govresearchgate.net |

| Boc-GGVV-OMe | Antiparallel β-sheet | Crystallization | Shows that even very short peptides with hydrophobic residues can self-assemble into ordered β-sheet structures. nih.govresearchgate.net |

Q & A

Q. What methodologies are recommended for synthesizing L-Seryl-L-valyl-L-seryl-L-serine with high purity?

Solid-phase peptide synthesis (SPPS) is the primary method, leveraging Fmoc/t-Bu chemistry for sequential amino acid coupling. Key steps include resin selection (e.g., Wang resin), activation reagents (HBTU/HOBt), and iterative deprotection/coupling cycles. Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% TFA) ensures purity >95% . Critical parameters include reaction time, temperature, and molar ratios to minimize deletion sequences.

Q. How should researchers handle and store this compound to ensure stability?

Store lyophilized peptide at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. For solutions, use sterile buffers (pH 6–7) and avoid repeated freeze-thaw cycles. Stability assays (e.g., LC-MS monitoring over 72 hours at 4°C/25°C) are recommended to validate storage conditions .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Use tandem mass spectrometry (MS/MS) with ESI or MALDI-TOF for sequence verification. Nuclear magnetic resonance (NMR, 1H/13C) resolves stereochemistry, particularly for serine and valine residues. Purity is quantified via HPLC-UV (214 nm), while circular dichroism (CD) assesses secondary structure in aqueous solutions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological interactions of this compound in cellular signaling pathways?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., kinases). For cellular studies, fluorescent tagging (FITC or Cy5) enables live-cell imaging to track localization. Pair with siRNA knockdowns of putative receptors to confirm specificity. Dose-response assays (0.1–100 µM) and Western blotting for phosphorylation markers validate functional effects .

Q. What strategies resolve contradictions in data related to the peptide’s conformational dynamics?

Molecular dynamics (MD) simulations (AMBER or GROMACS) over 100+ ns trajectories can model solvent interactions and backbone flexibility. Experimentally, variable-temperature NMR or hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies flexible regions. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What approaches are used to modify the peptide’s sequence to study structure-activity relationships (SAR)?

Systematic alanine scanning replaces individual residues to identify critical motifs. For stability enhancement, substitute L-serine with D-serine or β-amino acids. Incorporate non-natural amino acids (e.g., propargylglycine) via click chemistry for functional group additions. SAR data should be analyzed using multivariate regression to quantify contributions of hydrophobicity, charge, and steric effects .

Methodological Best Practices

- Literature Review : Use PubMed, Google Scholar, and Reaxys to identify analogous peptides and their biological roles. Prioritize primary sources (e.g., Journal of Biological Chemistry) over reviews .

- Experimental Replication : Document protocols with detailed reaction conditions (e.g., solvent purity, agitation speed) to ensure reproducibility. Use internal controls (e.g., scrambled peptide sequences) in bioassays .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and simulation trajectories in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.